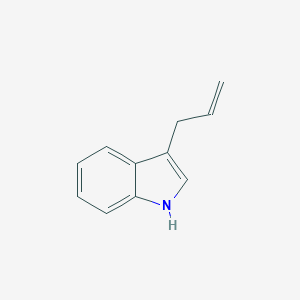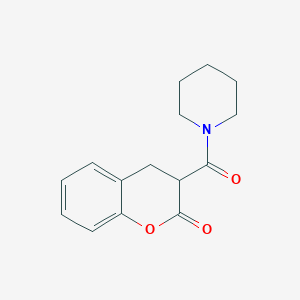
3-(1-Piperidinylcarbonyl)-2-chromanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Piperidinylcarbonyl)-2-chromanone, also known as PCC, is a chemical compound that has gained significant attention for its potential applications in scientific research. PCC is a heterocyclic compound that contains a piperidine ring and a chromanone moiety. The compound is known for its ability to act as a selective inhibitor of certain enzymes, making it a valuable tool for studying biochemical pathways and physiological processes.
Wirkmechanismus
The mechanism of action of 3-(1-Piperidinylcarbonyl)-2-chromanone involves its ability to selectively inhibit certain enzymes. In the case of acetylcholinesterase, 3-(1-Piperidinylcarbonyl)-2-chromanone acts by binding to the active site of the enzyme and preventing it from breaking down acetylcholine. This results in an increased concentration of acetylcholine in the synapse, leading to enhanced neurotransmission and muscle contraction.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-(1-Piperidinylcarbonyl)-2-chromanone are dependent on the specific enzyme that it targets. In the case of acetylcholinesterase inhibition, 3-(1-Piperidinylcarbonyl)-2-chromanone can lead to enhanced neurotransmission and muscle contraction. However, 3-(1-Piperidinylcarbonyl)-2-chromanone may also have other effects on the nervous system, including the modulation of other neurotransmitters and the regulation of ion channels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(1-Piperidinylcarbonyl)-2-chromanone in laboratory experiments is its selectivity for certain enzymes. This allows researchers to study specific pathways and processes without affecting other biochemical processes. Additionally, 3-(1-Piperidinylcarbonyl)-2-chromanone is relatively easy to synthesize and can be obtained in pure form. However, one limitation of using 3-(1-Piperidinylcarbonyl)-2-chromanone is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the use of 3-(1-Piperidinylcarbonyl)-2-chromanone in scientific research. One potential application is the study of the role of acetylcholine in the development of neurological disorders such as Alzheimer's disease. Additionally, 3-(1-Piperidinylcarbonyl)-2-chromanone may be used to study the effects of other neurotransmitters and their interactions with specific enzymes. Finally, the development of new synthetic methods for 3-(1-Piperidinylcarbonyl)-2-chromanone may lead to the discovery of new applications and potential therapeutic uses.
Synthesemethoden
The synthesis of 3-(1-Piperidinylcarbonyl)-2-chromanone involves the reaction of 4-hydroxycoumarin with piperidine and phosgene. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with the hydroxyl group of the coumarin to form the final product. The synthesis of 3-(1-Piperidinylcarbonyl)-2-chromanone is relatively straightforward and can be carried out in a laboratory setting using standard equipment and reagents.
Wissenschaftliche Forschungsanwendungen
3-(1-Piperidinylcarbonyl)-2-chromanone has been used in a variety of scientific research applications, including the study of enzyme kinetics and the investigation of physiological processes. One of the most significant applications of 3-(1-Piperidinylcarbonyl)-2-chromanone is its use as a selective inhibitor of acetylcholinesterase, an enzyme that plays a critical role in the nervous system. By inhibiting this enzyme, 3-(1-Piperidinylcarbonyl)-2-chromanone can be used to study the effects of acetylcholine on various physiological processes, including muscle contraction and neurotransmission.
Eigenschaften
CAS-Nummer |
18144-60-0 |
|---|---|
Produktname |
3-(1-Piperidinylcarbonyl)-2-chromanone |
Molekularformel |
C15H17NO3 |
Molekulargewicht |
259.3 g/mol |
IUPAC-Name |
3-(piperidine-1-carbonyl)-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C15H17NO3/c17-14(16-8-4-1-5-9-16)12-10-11-6-2-3-7-13(11)19-15(12)18/h2-3,6-7,12H,1,4-5,8-10H2 |
InChI-Schlüssel |
JCMQWYCAGCCUFB-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2CC3=CC=CC=C3OC2=O |
Kanonische SMILES |
C1CCN(CC1)C(=O)C2CC3=CC=CC=C3OC2=O |
Synonyme |
3-(Piperidinocarbonyl)-3,4-dihydro-2H-1-benzopyran-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



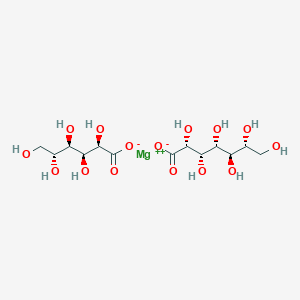

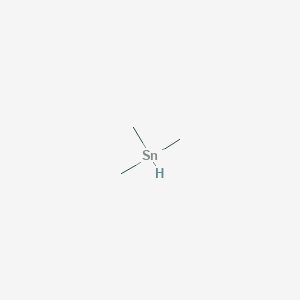
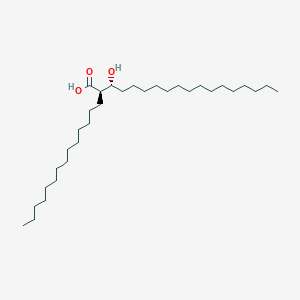
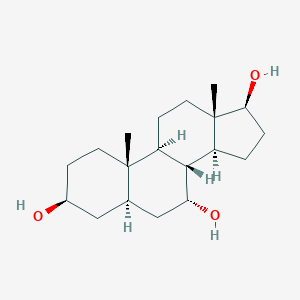

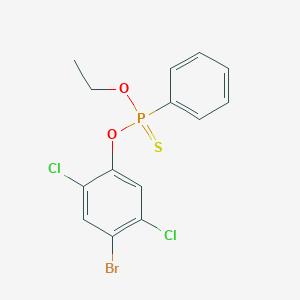
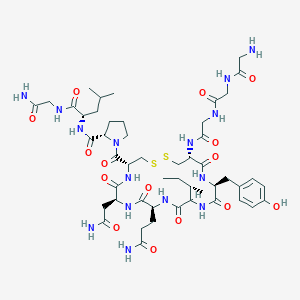
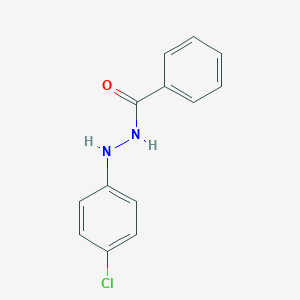
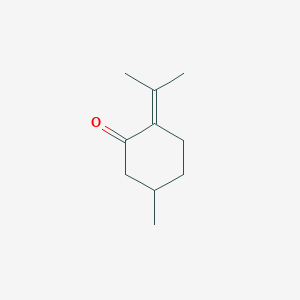
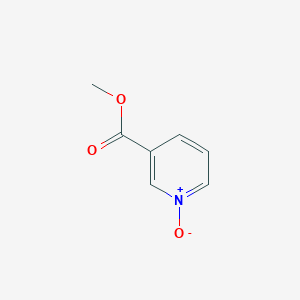
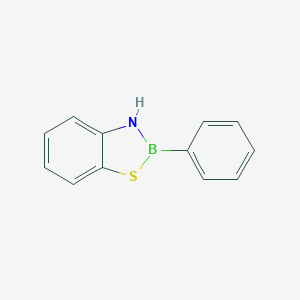
![9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one](/img/structure/B102426.png)
